
tos-GPR-ANBA-IPA acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tos-Gly-Pro-Arg-ANBA-IPA acetate is a chromogenic peptide substrate used primarily in luminescence measurement . This compound is characterized by its molecular formula C₃₂H₄₅N₉O₁₀S and a molecular weight of 747.82 g/mol . It is commonly used in biochemical assays and research applications due to its ability to produce measurable luminescence signals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tos-Gly-Pro-Arg-ANBA-IPA acetate involves the sequential coupling of amino acids and protective groups. The process typically starts with the protection of the amino group of glycine with a tosyl group. This is followed by the coupling of proline, arginine, and ANBA-IPA (4-aminonaphthalene-1,8-dicarboxylic acid) using standard peptide synthesis techniques . The final product is then acetylated to form the acetate salt.
Industrial Production Methods: Industrial production of Tos-Gly-Pro-Arg-ANBA-IPA acetate follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification . The compound is then lyophilized to obtain a stable, solid form suitable for storage and use in research .
Analyse Des Réactions Chimiques
Types of Reactions: Tos-Gly-Pro-Arg-ANBA-IPA acetate primarily undergoes hydrolysis and luminescence reactions. Hydrolysis occurs in the presence of specific enzymes, leading to the cleavage of peptide bonds .
Common Reagents and Conditions:
Luminescence Measurement: The compound is used in luminescence assays where it reacts with luminescent reagents under specific conditions to produce a measurable light signal.
Major Products Formed: The major products formed from the hydrolysis of Tos-Gly-Pro-Arg-ANBA-IPA acetate are individual amino acids and ANBA-IPA .
Applications De Recherche Scientifique
Tos-Gly-Pro-Arg-ANBA-IPA acetate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Tos-Gly-Pro-Arg-ANBA-IPA acetate involves its interaction with specific enzymes that catalyze the hydrolysis of peptide bonds. This reaction releases ANBA-IPA, which can then participate in luminescence reactions . The luminescence signal produced is proportional to the enzyme activity, allowing for quantitative measurement .
Comparaison Avec Des Composés Similaires
- Tos-Gly-Pro-Arg-ANBA-IPA (without acetate)
- Tos-Gly-Pro-Arg-ANBA-IPA hydrochloride
Comparison: Tos-Gly-Pro-Arg-ANBA-IPA acetate is unique due to its acetylated form, which enhances its solubility and stability compared to its non-acetylated counterparts . This makes it more suitable for use in various biochemical assays and industrial applications .
Propriétés
Numéro CAS |
2070009-46-8 |
|---|---|
Formule moléculaire |
C₃₂H₄₅N₉O₁₀S |
Poids moléculaire |
747.82 |
Séquence |
One Letter Code: Tos-GPR-ANBA-IPA |
Synonymes |
tos-GPR-ANBA-IPA acetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


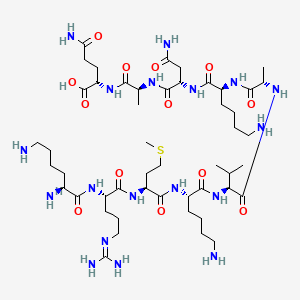
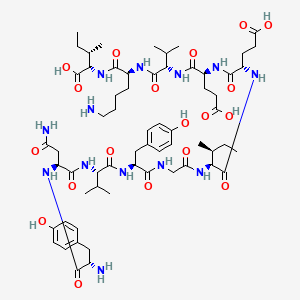

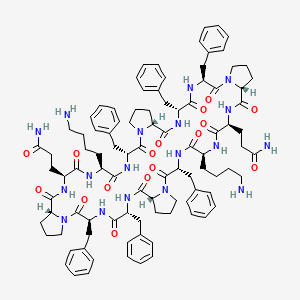

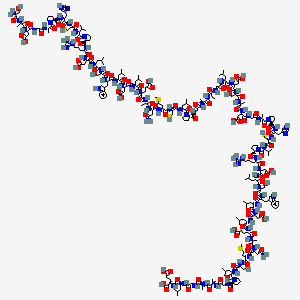
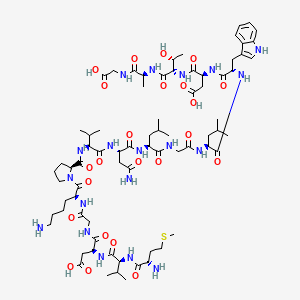
![(2S)-6-Amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid](/img/structure/B612437.png)
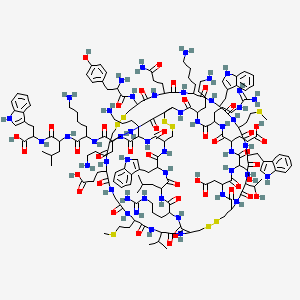

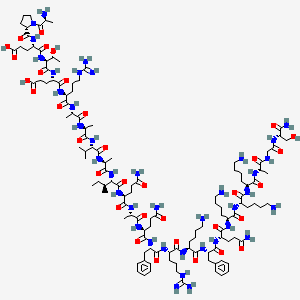

![3-[(1R,6R,9S,12S,15S,21S,24S,27S,30S,33R,36S,39S,45S,48S,53R)-53-[(2-aminoacetyl)amino]-30-(2-amino-2-oxoethyl)-9-[(2S)-butan-2-yl]-36-(3-carbamimidamidopropyl)-6-carbamoyl-24,45-bis(carboxymethyl)-48-(hydroxymethyl)-27-[(4-hydroxyphenyl)methyl]-21-(1H-imidazol-4-ylmethyl)-8,11,14,20,23,26,29,32,35,38,44,47,50,52-tetradecaoxo-3,4,55,56-tetrathia-7,10,13,19,22,25,28,31,34,37,43,46,49,51-tetradecazatetracyclo[31.17.7.015,19.039,43]heptapentacontan-12-yl]propanoic acid](/img/structure/B612446.png)

